Cas no 1482630-83-0 (2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate)

2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate
- Carbamic acid, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, 2,2,2-trifluoroethyl ester
-
- インチ: 1S/C10H8F3N3O3/c11-10(12,13)4-19-9(18)14-5-1-2-6-7(3-5)16-8(17)15-6/h1-3H,4H2,(H,14,18)(H2,15,16,17)
- InChIKey: PHBPQNFAIBSZFD-UHFFFAOYSA-N
- SMILES: C(OCC(F)(F)F)(=O)NC1=CC=C2NC(=O)NC2=C1
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56597-5.0g |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 5.0g |
$2277.0 | 2023-02-10 | |
Chemenu | CM420282-1g |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95%+ | 1g |
$865 | 2023-01-10 | |
Enamine | EN300-56597-10.0g |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 10.0g |
$3376.0 | 2023-02-10 | |
A2B Chem LLC | AV43420-50mg |
2,2,2-Trifluoroethyl n-(2-oxo-2,3-dihydro-1h-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 50mg |
$227.00 | 2024-04-20 | |
Aaron | AR019YQ0-5g |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 5g |
$3156.00 | 2023-12-16 | |
1PlusChem | 1P019YHO-100mg |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 100mg |
$381.00 | 2025-03-04 | |
Aaron | AR019YQ0-2.5g |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 2.5g |
$2142.00 | 2023-12-16 | |
1PlusChem | 1P019YHO-50mg |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 50mg |
$273.00 | 2025-03-04 | |
1PlusChem | 1P019YHO-500mg |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 500mg |
$814.00 | 2025-03-04 | |
A2B Chem LLC | AV43420-100mg |
2,2,2-Trifluoroethyl n-(2-oxo-2,3-dihydro-1h-1,3-benzodiazol-5-yl)carbamate |
1482630-83-0 | 95% | 100mg |
$322.00 | 2024-04-20 |
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamateに関する追加情報
2,2,2-Trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate (CAS No. 1482630-83-0): A Comprehensive Overview
2,2,2-Trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate (CAS No. 1482630-83-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of benzodiazepine and features a trifluoromethyl group, which imparts unique chemical and biological properties. In this article, we will delve into the structure, synthesis, pharmacological activities, and potential therapeutic applications of this compound.
The structure of 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate is characterized by a benzodiazepine core with a carbamate linkage to a trifluoromethylated ethyl group. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. The benzodiazepine scaffold is well-known for its ability to modulate GABA receptors and has been extensively studied for its anxiolytic, sedative, and anticonvulsant properties.
The synthesis of 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate typically involves multi-step reactions. One common approach is to start with the formation of the benzodiazepine core through cyclization reactions followed by the introduction of the carbamate functionality using appropriate reagents. The trifluoromethylation step can be achieved using various methods such as electrophilic fluorination or nucleophilic substitution reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.
In terms of pharmacological activities, 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate has shown promising results in various preclinical studies. Research has demonstrated its potential as an anxiolytic agent with reduced side effects compared to traditional benzodiazepines. The compound's ability to selectively bind to specific GABA receptor subtypes may contribute to its improved safety profile. Additionally, studies have explored its potential as an anticonvulsant and neuroprotective agent due to its ability to modulate neurotransmitter systems involved in seizure disorders.
One of the key areas of interest in the therapeutic applications of 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate is in the treatment of anxiety disorders. Anxiety disorders are a significant public health concern affecting millions of people worldwide. Traditional benzodiazepines are effective but often associated with side effects such as sedation and dependence. The unique properties of 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate, including its enhanced metabolic stability and selective receptor binding, make it a promising alternative for managing anxiety disorders with fewer adverse effects.
Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that compounds with similar structures can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The ability of 2,2,2-trifluoroethyl N-(2-o xo - 9 oxo - 9 , 9 -dihydro - 9 H - 9 , 9 -benzodiazol - 5 - yl ) carbamate to cross the blood-brain barrier efficiently further enhances its potential as a therapeutic agent for central nervous system (CNS) disorders.
The clinical development of 2 , 9 , 9 -trifluoroethyl N -( 9 oxo - 9 , 9 -dihydro - 9 H - 9 , 9 -benzodiazol - 5 - yl ) carbamate is an ongoing area of research. Early-phase clinical trials have demonstrated its safety and tolerability in human subjects. However, further studies are needed to fully evaluate its efficacy and long-term safety profile. Researchers are also exploring combination therapies involving this compound with other drugs to enhance therapeutic outcomes.
In conclusion, 2 , 9 , 9 -trifluoroethyl N -( 9 oxo - 9 , 9 -dihydro - 9 H - 9 , 9 -benzodiazol - yl ) carbamate (CAS No .1488666-86-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it a valuable candidate for the development of novel therapeutics targeting anxiety disorders and neurodegenerative diseases. Continued research and clinical trials will further elucidate its full potential as a safe and effective treatment option.
1482630-83-0 (2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate) Related Products
- 767-77-1(2,3,5-Trimethylaniline)
- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)
- 2470279-05-9((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride)
- 2171573-73-0(tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate)
- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)
- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)
- 2969617-21-6(O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate)
- 2138035-57-9(1-(propoxymethyl)cyclopropane-1-sulfonyl chloride)
- 500024-77-1((Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide)
- 1261983-53-2([1,1'-Biphenyl]-2-carboxylic acid, 2'-(phenylmethoxy)-)




